2-(2-Aminoethoxy)phenol
Overview
Description
“2-(2-Aminoethoxy)phenol” is a chemical compound with the molecular formula C8H11NO2 . It is also known as 2-(2-aminoethoxy)phenol hydrochloride . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminoethoxy)phenol” consists of an aromatic phenol ring with an aminoethoxy group attached . The InChI code for this compound is 1S/C8H11NO2.ClH/c9-5-6-11-8-4-2-1-3-7 (8)10;/h1-4,10H,5-6,9H2;1H .
Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)phenol” is a powder with a molecular weight of 189.64 . The compound is stored at room temperature . Phenols, in general, are colorless liquids or solids but can turn reddish-brown due to oxidation . Their boiling points increase with an increase in the number of carbon atoms .
Scientific Research Applications
Catalysis in Stereoselective Reactions : Enantiopure 2-(aminoalkyl)phenol derivatives serve as effective catalysts for stereoselective reactions. These compounds have applications in metal-catalyzed asymmetric reactions, chiral shift reagents for carboxylic acids, and ligand-accelerated catalysis (Cimarelli & Palmieri, 2009).
Formation of Stable Cobalt Complexes : The ligand 2-[bis-(2-aminoethyl)-aminomethyl]phenol forms stable cobalt complexes capable of binding dioxygen, influencing the stability and reversibility of bound dioxygen (Cappelli et al., 2014).
Antioxidant and Anticancer Properties : Phenolic compounds exhibit potent antioxidant properties and anticancer effects. Key structural features for these activities include the presence of hydroxyl or amino groups in specific positions, with alkoxy and/or alkyl groups enhancing stability (Ali et al., 2013).
Synthesis of Immunomodulatory Compounds : A bio-inspired approach using 2-(aminoalkyl)phenol derivatives can synthesize diverse immunosuppressive heterocycles and indole alkaloids at room temperature (Esguerra, Xu, & Lumb, 2017).
Catalytic Oxo-transfer Activities : Oxo molybdenum(vi) complexes of aminoalcohol phenolate ligands show catalytic activities in epoxidation and sulfoxidation reactions (Hossain et al., 2017).
Applications in Food and Nutrition : Phenolic compounds in foods, beverages, and spices are known for their antioxidant activity and health effects, including lowering the risk of health disorders and maintaining nutritional quality (Shahidi & Ambigaipalan, 2015).
Safety And Hazards
“2-(2-Aminoethoxy)phenol” is classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, eye contact, and skin contact .
Relevant Papers
The search results include references to several papers related to “2-(2-Aminoethoxy)phenol”. One paper discusses the synthesis of two novel supramolecular architectures using similar compounds and their application as heterogeneous organocatalysts . Another paper discusses the antimicrobial activity of similar compounds .
properties
IUPAC Name |
2-(2-aminoethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHORNMWQFLFAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611606 | |
Record name | 2-(2-Aminoethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)phenol | |
CAS RN |
40340-32-7 | |
Record name | 2-(2-Aminoethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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